3-Formylbenzoic acid benzyl ester
Description
Significance in Advanced Organic Synthesis and Materials Science Research
The primary significance of 3-Formylbenzoic acid benzyl (B1604629) ester in advanced organic synthesis lies in its capacity to act as a precursor for complex molecular architectures. The aldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations, while the benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions.
A notable application of this compound is in the field of medicinal chemistry. For instance, it has been utilized as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. google.comgla.ac.uk In one synthetic route, the aldehyde functionality of benzyl 3-formylbenzoate was converted to a secondary amine via reductive amination, which was then further elaborated to produce the final inhibitor. google.comgla.ac.uk This highlights the compound's utility in the development of potential therapeutic agents.
While direct applications of 3-Formylbenzoic acid benzyl ester in materials science are not extensively documented, its structural motifs suggest potential uses. The presence of an aromatic core and reactive functional groups makes it a candidate for incorporation into polymers or dendrimers. researchgate.netuu.nl For example, derivatives of 3-formylbenzoic acid have been explored in the synthesis of dendrimers, which are highly branched, tree-like molecules with applications in drug delivery and catalysis. researchgate.net The aldehyde group could also serve as a point for cross-linking in polymer chains, potentially influencing the material's mechanical and thermal properties.
Overview of Formylbenzoic Acid Derivatives as Versatile Synthetic Intermediates
Formylbenzoic acid derivatives, in general, are recognized for their versatility as synthetic intermediates. The isomeric 4-formylbenzoic acid, for example, is a known impurity in the production of terephthalic acid, a key monomer for polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netdur.ac.uk The presence of even small amounts of formylbenzoic acid can impact the quality of the resulting polymer.
Furthermore, derivatives of formylbenzoic acid have been investigated for their potential in the field of liquid crystals. lscollege.ac.in The rigid aromatic core combined with the polar functional groups can give rise to mesomorphic properties, which are essential for display technologies.
The dual functionality of these molecules allows for a stepwise or orthogonal chemical modification, making them valuable building blocks for creating a diverse range of more complex structures. They can be used to synthesize a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Historical Context and Evolution of Research on Benzyl Esters of Formylbenzoic Acids
The synthesis of esters, including benzyl esters, has a long history in organic chemistry. One of the earliest and most well-known methods is the Schotten-Baumann reaction, first described in the 1880s by German chemists Carl Schotten and Eugen Baumann. lscollege.ac.inbyjus.comwikipedia.orgchemistnotes.comquora.com This reaction typically involves the acylation of an alcohol with an acyl chloride in the presence of an aqueous base. lscollege.ac.inbyjus.comwikipedia.orgchemistnotes.comquora.com This classical method laid the foundation for the synthesis of a wide variety of esters.
Over the years, numerous other esterification methods have been developed to improve yields, substrate scope, and reaction conditions. These include Fischer-Speier esterification, which uses an acid catalyst, and various coupling reactions employing modern reagents. chemicalbook.combeilstein-journals.orggoogle.comchemicalbook.comacs.orgorgsyn.orgchemguide.co.uknih.gov
The synthesis of benzyl esters of formylbenzoic acids specifically can be achieved through standard esterification procedures. A documented method for preparing benzyl 3-formylbenzoate involves the reaction of 3-formylbenzoic acid with benzyl bromide in the presence of a base like cesium carbonate in a suitable solvent such as dimethylformamide (DMF). google.comgla.ac.uk
The evolution of synthetic methodologies continues, with a focus on developing more efficient, selective, and environmentally friendly processes. This includes the use of novel catalysts and reaction media to facilitate the synthesis of functionalized molecules like this compound for a growing range of applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVTPYDXSCQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Formylbenzoic Acid Benzyl Ester
Reactivity of the Aldehyde Moiety (Formyl Group)
The formyl group is an electrophilic center that serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
The aldehyde function of 3-formylbenzoic acid benzyl (B1604629) ester readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comthieme-connect.de This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. masterorganicchemistry.com These imines are crucial intermediates in the synthesis of a variety of nitrogen-containing heterocycles. For instance, 3-formylbenzoic acid has been utilized in the Ugi four-center three-component reaction to produce bicyclic cis-2-azetidinone derivatives. sigmaaldrich.comsigmaaldrich.com Similarly, its benzyl ester derivative can be expected to react with primary amines and other components in multicomponent reactions or sequential cyclization strategies to afford complex heterocyclic scaffolds. The reaction with primary amines can lead to the formation of N-substituted anilines through a sequential imine condensation–isoaromatization pathway. nih.gov
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles, including organometallic reagents and hydride donors.
Organometallic Reagents: Strong organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), add to the aldehyde to form secondary alcohols after an aqueous workup. libretexts.org A key consideration in these reactions is the potential for the nucleophile to also attack the benzyl ester moiety. While aldehydes are generally more reactive than esters, the use of excess organometallic reagent can lead to the formation of a tertiary alcohol via addition to the ketone that would result from initial attack at the ester. saskoer.caorganicchemistrydata.org To favor selective addition to the aldehyde, the reaction can be run at low temperatures with a controlled amount of the nucleophile.
Hydride Reductions: The formyl group can be selectively reduced to a primary alcohol, yielding benzyl 3-(hydroxymethyl)benzoate. This transformation can be achieved with various hydride reagents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this, as they typically reduce aldehydes and ketones without affecting less reactive ester groups. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the benzyl ester, ultimately yielding (3-(hydroxymethyl)phenyl)methanol. harvard.edu The choice of reagent and reaction conditions allows for the selective reduction of either or both functional groups.
| Reagent Type | Specific Reagent | Product | Selectivity Notes |
|---|---|---|---|
| Organometallic Reagent | Grignard Reagent (RMgX) | Secondary Alcohol | Can react with the ester at higher temperatures or with excess reagent. saskoer.ca |
| Hydride Reagent (Mild) | Sodium Borohydride (NaBH₄) | Primary Alcohol | Highly selective for the aldehyde over the benzyl ester. harvard.edu |
| Hydride Reagent (Strong) | Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduces both the aldehyde and the ester. harvard.edu |
The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that converts 3-formylbenzoic acid benzyl ester into benzyl hydrogen isophthalate. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. openstax.org This reaction is often high-yielding and proceeds under relatively straightforward conditions, providing a route to unsymmetrically substituted isophthalic acid derivatives.
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting aldehydes into alkenes. masterorganicchemistry.comrsc.org In this reaction, this compound would be treated with a phosphorus ylide (Ph₃P=CHR) to form a carbon-carbon double bond at the position of the former carbonyl group. masterorganicchemistry.com This provides a direct route to stilbene-like structures and other vinyl-substituted aromatic compounds. The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. Research on related substrates, such as 4-formylbenzoic acid derivatives, has shown that this reaction proceeds efficiently, highlighting its applicability for creating complex molecular architectures. researchgate.net
The prochiral nature of the aldehyde group allows for its conversion into a chiral center through asymmetric catalysis. One common strategy involves the initial condensation of the aldehyde with a chiral amine or amine derivative to form a chiral imine. For example, reaction with a chiral sulfinamide, such as N-tert-butanesulfinamide, generates a sulfinyl imine. beilstein-journals.org This intermediate can then undergo highly diastereoselective nucleophilic addition, with the chiral auxiliary directing the approach of the nucleophile. Subsequent removal of the sulfinyl group reveals the chiral amine. beilstein-journals.org This methodology provides a robust pathway to enantiomerically enriched amino alcohol derivatives. Organocatalytic methods can also be employed to achieve asymmetric additions to imines derived from the aldehyde. beilstein-journals.org
Transformations of the Benzyl Ester Linkage
The benzyl ester group is widely used as a protecting group for carboxylic acids because of its stability to a range of conditions and its susceptibility to cleavage under specific, mild protocols.
The most common method for cleaving a benzyl ester is through catalytic hydrogenolysis. organic-chemistry.org Treating this compound with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C) efficiently cleaves the benzyl C-O bond, liberating the carboxylic acid (3-formylbenzoic acid) and toluene (B28343) as a byproduct. youtube.com This deprotection is clean, high-yielding, and orthogonal to many other functional groups.
Alternatively, the benzyl ester can be transformed directly into other functional groups without deprotection to the free acid. A one-pot method allows for the conversion of benzyl esters into other esters (transesterification), amides, or anhydrides. rsc.orgresearchgate.net This transformation is achieved by reacting the benzyl ester with an activating agent like α,α-dichlorodiphenylmethane in the presence of a catalytic amount of iron(III) chloride (FeCl₃). This generates a highly reactive acid chloride intermediate in situ, which then readily reacts with an added alcohol, amine, or carboxylic acid to yield the desired product. rsc.orgrsc.org
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Cleavage (Deprotection) | H₂, Pd/C | 3-Formylbenzoic acid | organic-chemistry.orgyoutube.com |
| Transesterification | FeCl₃ (cat.), α,α-dichlorodiphenylmethane, then R'OH | 3-Formylbenzoic acid alkyl/aryl ester | rsc.orgresearchgate.net |
| Amidation | FeCl₃ (cat.), α,α-dichlorodiphenylmethane, then R'R''NH | 3-Formylbenzoic acid amide | rsc.orgrsc.org |
| Anhydride Formation | FeCl₃ (cat.), α,α-dichlorodiphenylmethane, then R'COOH | Mixed Anhydride | rsc.orgrsc.org |
Hydrolysis and Saponification Reactions
The ester linkage in this compound is susceptible to cleavage through both acid-catalyzed hydrolysis and base-mediated saponification.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the benzyl ester can be hydrolyzed to yield 3-formylbenzoic acid and benzyl alcohol. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
Saponification: Treatment with a base, such as sodium hydroxide, results in the irreversible saponification of the ester. This reaction produces the sodium salt of 3-formylbenzoic acid (sodium 3-formylbenzoate) and benzyl alcohol. The reaction proceeds to completion due to the deprotonation of the resulting carboxylic acid by the base. Saponification is a common method for the preparation of carboxylic acids from their esters. youtube.com
Reductive Cleavage and Debenzylation Strategies
The benzyl group is a widely used protecting group for carboxylic acids in organic synthesis due to its relative stability and the various methods available for its removal. numberanalytics.com
Hydrogenolysis: A common and mild method for debenzylation is catalytic hydrogenolysis. numberanalytics.comorganic-chemistry.org This involves reacting the benzyl ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The reaction cleaves the benzylic C-O bond, yielding 3-formylbenzoic acid and toluene. This method is highly effective and chemoselective, often leaving other functional groups intact. organic-chemistry.org
Dissolving Metal Reduction: Reductive cleavage can also be achieved using dissolving metals, such as sodium in liquid ammonia (B1221849) (Birch reduction conditions). acs.org However, this method is less commonly used for simple debenzylation due to its harsh conditions.
Lewis Acid-Mediated Cleavage: Certain Lewis acids, like boron trichloride (B1173362) (BCl₃), can facilitate the cleavage of benzyl ethers and, in some cases, benzyl esters. organic-chemistry.orgorganic-chemistry.org This approach can be particularly useful when other deprotection methods are not compatible with the substrate. organic-chemistry.org
Decarboxylation Pathways and Carbanion Chemistry
Decarboxylation of benzoic acid and its derivatives to form benzene (B151609) is a known reaction, though it often requires high temperatures or specific catalysts. wikipedia.org
Thermal Decarboxylation: Heating benzoic acids in the presence of copper salts in a high-boiling solvent like quinoline (B57606) can induce decarboxylation. wikipedia.org For 3-formylbenzoic acid, this would theoretically yield benzaldehyde (B42025). However, the conditions required are often harsh. nist.gov
Oxidative Decarboxylation: A significant industrial process is the oxidative decarboxylation of benzoic acid to phenol, which occurs at high temperatures (300–400 °C) and can be catalyzed by copper(II) salts at lower temperatures (200 °C). wikipedia.org
Radical Decarboxylation: Recent advancements have shown that radical decarboxylation of benzoic acids can occur under much milder conditions. nih.govresearchgate.net For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals at temperatures as low as 35 °C. nih.govresearchgate.net These aryl radicals can then participate in various bond-forming reactions.
Carbanion Chemistry: A carbanion is a species with a negative charge on a carbon atom. siue.edulibretexts.org The formation of a carbanion at the carboxylic acid position of 3-formylbenzoic acid is not a typical reaction pathway. However, the concept of carbanion stability is relevant to understanding the reactivity of related intermediates in organic synthesis. libretexts.orgjeeadv.ac.in Factors like hybridization and the inductive effects of substituents influence carbanion stability. libretexts.org
Aromatic Ring Functionalization and Substitution Reactions
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the formyl and the benzyl ester groups.
The formyl (-CHO) and the ester (-COOBn) groups are both deactivating and meta-directing substituents on the benzene ring. libretexts.org This means that electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, will occur at a slower rate compared to benzene and will primarily direct the incoming electrophile to the positions meta to these groups (C5). libretexts.orgmsu.edumasterorganicchemistry.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield the 3-formyl-5-nitrobenzoic acid benzyl ester. libretexts.org
Halogenation: In the presence of a Lewis acid catalyst, such as FeBr₃ for bromination, the corresponding meta-halogenated product would be formed. libretexts.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like this compound. youtube.com
While the direct use of this compound in cross-coupling reactions is not extensively documented, the functional groups present allow for transformations into suitable coupling partners. For instance, conversion of the ester to an aryl halide or triflate would enable its participation in reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orgyoutube.com This reaction is a powerful tool for the synthesis of biaryls and other complex molecules. nih.govrsc.org For a derivative of this compound, such as a bromo-substituted version, a Suzuki coupling could introduce a new aryl or alkyl group onto the aromatic ring. nih.gov
Stability and Degradation Pathways (e.g., Radical Initiated Reactions)
The stability of this compound can be influenced by factors such as light, heat, and the presence of radical initiators.
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid. nih.gov This can occur with various oxidizing agents or even slowly upon exposure to air.
Radical Reactions: The benzylic position is known to be susceptible to radical reactions. masterorganicchemistry.comkhanacademy.org In the presence of a radical initiator, a benzyl radical can be formed. rsc.org This radical is stabilized by resonance with the benzene ring. masterorganicchemistry.com Such radicals can undergo various reactions, including dimerization or reaction with other radical species. nih.gov
Photochemical Degradation: Benzaldehyde and its derivatives can be sensitive to light. researchgate.net Irradiation with light, particularly in the presence of radical initiators, can lead to degradation pathways. For instance, it has been observed that benzaldehyde can lead to the formation of benzene under certain conditions. researchgate.net
Table 1: Summary of Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis (Acid-Catalyzed) | H₃O⁺ | 3-Formylbenzoic acid, Benzyl alcohol |
| Saponification | NaOH, H₂O | Sodium 3-formylbenzoate, Benzyl alcohol |
| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | 3-Formylbenzoic acid, Toluene |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 3-Formyl-5-nitrobenzoic acid benzyl ester |
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. For a compound like 3-Formylbenzoic acid benzyl (B1604629) ester, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.
High-resolution ¹H and ¹³C NMR are the primary methods for the structural confirmation of 3-Formylbenzoic acid benzyl ester. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, their multiplicity (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
In a typical synthesis, 3-Formylbenzoic acid is reacted with benzyl bromide to form the ester. acs.org The resulting product, benzyl 3-formylbenzoate, yields characteristic NMR spectra. pubcompare.airesearchgate.net In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a singlet at approximately 10.08 ppm. The protons on the benzoate (B1203000) ring appear in the aromatic region, with the proton at position 2 (between the two substituents) showing up as a singlet at around 8.56 ppm. The other aromatic protons of the benzoate and benzyl groups are observed as multiplets between 7.37 and 8.34 ppm. A key signal is the singlet for the benzylic methylene (B1212753) (-CH₂-) protons, which typically appears around 5.41 ppm. acs.orgpubcompare.airesearchgate.netnih.gov
The ¹³C NMR spectrum further confirms the structure. The aldehydic carbon gives a signal at approximately 191.3 ppm, while the ester carbonyl carbon is observed around 165.3 ppm. The aromatic carbons of both rings appear in the range of 128.4 to 136.6 ppm. The benzylic methylene carbon provides a characteristic signal at about 67.2 ppm. researchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
This is an interactive data table. Click on the headers to sort.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignments |
|---|---|---|---|
| Aldehyde | 10.07 - 10.08 acs.orgpubcompare.airesearchgate.net | 191.3 researchgate.net | CHO |
| Aromatic | 8.56 (s, 1H) acs.orgpubcompare.airesearchgate.net | 136.6 researchgate.net | Benzoate Ring |
| Aromatic | 8.34 (d, 1H) acs.orgpubcompare.airesearchgate.net | 135.6 researchgate.net | Benzoate Ring |
| Aromatic | 8.09 (d, 1H) acs.orgpubcompare.airesearchgate.net | 135.2 researchgate.net | Benzoate Ring |
| Aromatic | 7.63 (t, 1H) acs.orgpubcompare.airesearchgate.net | 133.1 researchgate.net | Benzoate Ring |
| Aromatic | 7.37 - 7.51 (m, 5H) acs.orgpubcompare.airesearchgate.net | 131.3, 131.2, 129.3, 128.7, 128.5, 128.4 researchgate.net | Benzyl Ring |
| Methylene | 5.41 - 5.42 (s, 2H) pubcompare.airesearchgate.net | 67.2 researchgate.net | O-CH₂-Ph |
s = singlet, d = doublet, t = triplet, m = multiplet
To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons on the benzoate ring (e.g., between the proton at ~8.09 ppm and the one at ~7.63 ppm) and within the benzyl ring's aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.gov It is invaluable for assigning carbon signals. For instance, the HSQC spectrum would show a cross-peak connecting the benzylic proton signal at ~5.41 ppm to the benzylic carbon signal at ~67.2 ppm. Likewise, each aromatic proton would be correlated to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). nih.gov It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include the benzylic protons (~5.41 ppm) to the ester carbonyl carbon (~165.3 ppm) and the quaternary carbons of the benzyl ring. The aldehydic proton (~10.08 ppm) would show correlations to the carbons of the benzoate ring, confirming its position.
In modern chemical research, computational methods are often used alongside experimental work. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts. This process involves first optimizing the molecular geometry of this compound using methods like Density Functional Theory (DFT). The GIAO method is then applied to this optimized structure to predict the ¹H and ¹³C NMR chemical shifts.
These calculated shifts are then plotted against the experimental values obtained from high-resolution NMR. A strong linear correlation, with a high R² value, provides powerful evidence for the correct structural assignment and can help resolve ambiguities in the interpretation of experimental spectra.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
While low-resolution mass spectrometry can confirm the nominal molecular mass (240 g/mol for C₁₅H₁₂O₃), High-Resolution Mass Spectrometry (HRMS) provides the exact mass with high precision (typically to four or five decimal places). pubcompare.ai This allows for the unambiguous determination of the molecular formula. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ is 241.08592. An experimental HRMS measurement confirming this value would definitively validate the elemental composition of the compound. researchgate.net While some studies report low-resolution data showing the molecular ion peak [M]⁺ at m/z 240 or the [M+H]⁺ peak at 241.11, HRMS is the standard for rigorous characterization. pubcompare.airesearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound synthesis, LC-MS is routinely used to monitor the progress of the reaction and to assess the purity of the final product. pubcompare.ainih.gov A typical setup might use a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) as the mobile phase. pubcompare.ai The chromatogram indicates the number of components in the sample, while the mass spectrometer provides the molecular weight of each separated component, allowing for the identification of the product, any remaining starting materials, and byproducts. acs.orgnih.govnih.gov
Chromatographic Separations for Purification and Purity Assessment
Chromatography is an indispensable tool for separating the components of a mixture, making it essential for both the purification of synthesized this compound and the quantitative assessment of its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are cornerstone techniques for assessing the purity of organic compounds. researchgate.net
Gas Chromatography (GC): Due to its ester structure, this compound is amenable to GC analysis. The technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. For analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. d-nb.info The choice of column is critical; a non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rtx-5MS), is typically suitable for separating aromatic esters. copernicus.org A flame ionization detector (FID) would provide excellent sensitivity, while a mass spectrometer (MS) detector would offer definitive identification by providing the mass spectrum of the compound and any impurities. d-nb.inforestek.com The GC oven temperature would be programmed to ramp from a lower temperature to a higher one (e.g., 60°C to 300°C) to ensure efficient separation of any residual starting materials or byproducts. d-nb.info
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for compounds that may have limited thermal stability or volatility. For this compound, a reversed-phase (RP-HPLC) method is most appropriate. sielc.comhelixchrom.com In this mode, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. helixchrom.com A common mobile phase would be a gradient mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. sielc.comhelixchrom.com Detection is typically achieved using a UV detector set to a wavelength where the aromatic system of the molecule absorbs strongly, likely around 230-250 nm. helixchrom.comslideshare.net HPLC can provide high-resolution separation, allowing for the accurate quantification of purity. researchgate.net
Table 1: Typical Chromatographic Conditions for Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Rtx-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | C18 reversed-phase (e.g., 4.6 x 150 mm, 3-5 µm) |
| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water gradient with 0.1% TFA |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | UV-Vis Diode Array Detector (DAD) at ~240 nm |
| Temperature | Programmed oven ramp (e.g., 60°C to 300°C) | Column oven set to ambient or slightly elevated (e.g., 30-40°C) |
| Primary Use | Purity assessment, identification of volatile impurities | High-precision purity determination, quantification |
While this compound is a small molecule, its bifunctional nature (aldehyde and ester groups) allows it to be used as a monomer or a functionalizing agent in polymer synthesis. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. youtube.com
GPC separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz A dissolved polymer sample is passed through a column packed with porous gel beads. youtube.com Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer path, causing them to elute later. researchgate.net This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. researchgate.net For polymers derived from this compound, which would likely be soluble in organic solvents, a GPC system with polystyrene-divinylbenzene columns and a solvent like tetrahydrofuran (B95107) (THF) or chloroform would be appropriate. researchgate.netpsu.edu
Table 2: GPC Parameters for Analyzing Polymers from this compound
| Parameter | Typical Setting |
|---|---|
| Technique | Gel Permeation Chromatography (GPC/SEC) |
| Columns | Polystyrene-divinylbenzene (series of varied pore sizes) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Detector | Refractive Index (RI), UV-Vis (for aromatic polymers) |
| Calibration | Polystyrene or Polymethyl Methacrylate standards |
| Data Obtained | Mn, Mw, PDI (molecular weight distribution) |
Other Advanced Analytical Techniques for Specific Research Goals
Beyond establishing purity and molecular weight, a deeper understanding of the compound's structure and properties requires a range of spectroscopic and thermal methods.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum for this compound is expected to show several characteristic absorption bands. Key signals would include a strong carbonyl (C=O) stretch for the aldehyde group around 1700 cm⁻¹, another strong carbonyl stretch for the ester group around 1720 cm⁻¹, and C-H stretches for the aldehyde proton (a pair of peaks between 2850-2700 cm⁻¹). spectroscopyonline.com Additionally, C-O stretching vibrations for the ester will appear in the 1300-1100 cm⁻¹ region. spectroscopyonline.com Aromatic C=C bond stretching will produce signals in the 1600-1450 cm⁻¹ region, and aromatic C-H stretches will be visible above 3000 cm⁻¹. mdpi.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. hnue.edu.vn The compound contains two benzene (B151609) rings and two carbonyl groups, forming an extensive chromophore. It is expected to exhibit strong absorption in the UV region due to π → π* transitions. hnue.edu.vn Based on related structures like aromatic aldehydes and esters, a primary absorption band (λmax) would be predicted around 230-250 nm, with a possible secondary band at a longer wavelength. slideshare.netacs.org The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used.
Table 3: Predicted Spectroscopic Data for Functional Group Analysis
| Technique | Region/Wavelength | Expected Signal Assignment |
|---|---|---|
| IR Spectroscopy | ~3050 cm⁻¹ | Aromatic C-H stretch |
| ~2820, 2720 cm⁻¹ | Aldehyde C-H stretch | |
| ~1720 cm⁻¹ | Ester C=O stretch | |
| ~1700 cm⁻¹ | Aldehyde C=O stretch | |
| ~1600, 1580, 1450 cm⁻¹ | Aromatic C=C ring stretch | |
| ~1280 cm⁻¹ | Ester C-O stretch | |
| UV-Vis Spectroscopy | ~230-250 nm | π → π* transition (primary) |
| >280 nm | n → π* transition (weaker, from C=O groups) |
For a definitive, unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. This technique requires growing a suitable single crystal of this compound. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a precise 3D model of the electron density. researchgate.net
The analysis provides exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov It would reveal the conformation of the ester linkage and the relative orientation of the two aromatic rings. Furthermore, it would provide crucial information on how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or weak hydrogen bonds that dictate the solid-state properties of the material. nih.gov While no public crystal structure for this specific ester is available, data from analogous compounds like benzyl benzoate provide a reference for the expected molecular geometry. nih.govuq.edu.au
When this compound is used in polymer synthesis, thermal analysis techniques become critical for characterizing the resulting material.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com For a polymer, a DSC thermogram can reveal key thermal transitions. These include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, DSC will also show a melting temperature (Tm) as an endothermic peak and a crystallization temperature (Tc) as an exothermic peak upon cooling. mdpi.comnih.gov The heat of fusion (ΔH) associated with melting can also be quantified. mdpi.com For the small molecule itself, DSC is an excellent method for determining its melting point and assessing its purity based on the principle of melting point depression. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). wikipedia.org This analysis provides critical information about the thermal stability of a material. researchgate.net The TGA curve shows the temperature at which the material begins to decompose (onset of degradation) and the profile of mass loss. researcher.liferesearchgate.net The derivative of the TGA curve (DTG curve) highlights the temperatures at which the rate of mass loss is maximal, which can help elucidate the decomposition mechanism. wikipedia.org For polymers containing the this compound unit, TGA would establish the upper temperature limit for their practical application.
Table 4: Thermal Analysis Data for Material Characterization
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Melting point (Tm), Purity | For the small molecule |
| Glass transition (Tg), Crystallization (Tc), Melting (Tm) | For polymers derived from the compound | |
| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature (Td) | For both the small molecule and its polymers to define thermal operating limits |
Mechanistic Investigations of Reactions Involving 3 Formylbenzoic Acid Benzyl Ester Scaffolds
Elucidation of Reaction Pathways and Identification of Intermediates
The reactions involving 3-Formylbenzoic acid benzyl (B1604629) ester can proceed through various pathways, largely dictated by the specific reagents and conditions employed. The presence of both an aldehyde and a benzyl ester group on the same aromatic ring allows for a diverse range of transformations.
In acid-catalyzed esterification or hydrolysis reactions of benzoic acid derivatives, the formation of an acylium ion is a key intermediate. rsc.org This occurs through the protonation of the carboxylic acid's hydroxyl group or the ester's alkoxy group, followed by the loss of water or alcohol, respectively. rsc.org While this mechanism is well-established for many benzoic acids, the specific influence of the 3-formyl group on the stability and reactivity of this intermediate in the context of 3-Formylbenzoic acid would be a subject for detailed investigation. Density Functional Theory (DFT) calculations have been instrumental in clarifying such reaction mechanisms, suggesting that the protonation step is often the rate-controlling step. rsc.org
Another potential reaction pathway involves the aldehyde functionality. For instance, in multicomponent reactions like the Ugi four-component condensation, 3-Formylbenzoic acid can serve as the carbonyl component, leading to the formation of complex bicyclic cis-2-azetidinone derivatives. sigmaaldrich.com The reaction proceeds through the initial formation of an imine between an amine and the aldehyde, which then reacts with an isocyanide and a carboxylic acid to form the final product. The benzyl ester would remain intact under these conditions, provided they are sufficiently mild.
Furthermore, the benzyl ester itself can be the site of reaction. For example, direct transformation of benzyl esters into other esters, amides, or anhydrides can be achieved using reagents like α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride. rsc.org This process likely involves the in situ formation of an acid chloride intermediate, which is then trapped by a nucleophile (an alcohol, amine, or carboxylic acid). rsc.org
The identification of these intermediates is often accomplished through a combination of spectroscopic techniques and computational modeling. The transient nature of many intermediates necessitates the use of advanced analytical methods for their detection and characterization.
Role of Catalysis in Mechanistic Understandings (e.g., Organocatalysis, Metal-Catalyzed Processes)
Catalysis plays a pivotal role in directing the reaction pathways of 3-Formylbenzoic acid benzyl ester and providing insights into the underlying mechanisms. Both organocatalysis and metal-catalyzed processes have been employed to effect various transformations.
Organocatalysis:
Acid catalysis is fundamental to the esterification and hydrolysis of the carboxylic acid functionality. rsc.org Organocatalysts, such as p-toluenesulfonic acid, have been used for the rapid benzylation of carboxylic acids, a reaction that proceeds via a protonated carboxylic acid intermediate, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org In the context of the aldehyde group, organocatalysts like phenylphosphinic acid can be used in three-component Ugi reactions. nih.gov
Metal-Catalyzed Processes:
A variety of metal catalysts are effective in transformations involving both the ester and other parts of the molecule. For instance, palladium on charcoal (Pd/C) is a well-known catalyst for the hydrogenolysis of benzyl esters, a common deprotection strategy. organic-chemistry.org The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.
Copper(II) catalysts, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can facilitate the cross-dehydrogenative coupling (CDC) of aldehydes with alkylbenzenes to form benzylic esters. organic-chemistry.org While this reaction typically involves a separate aldehyde and alkylbenzene, the principles could be applied to intramolecular cyclizations or intermolecular reactions involving the 3-formyl group of the ester.
Ferric(III) chloride has been shown to catalyze the conversion of benzyl esters to other esters, amides, and anhydrides. rsc.org The proposed mechanism involves the Lewis acidic iron(III) chloride activating the benzyl ester, facilitating its conversion to a more reactive acid chloride intermediate. rsc.org
The table below summarizes some catalytic systems and their proposed roles in reactions involving scaffolds similar to this compound.
| Catalyst System | Reaction Type | Proposed Mechanistic Role |
| p-Toluenesulfonic acid | Esterification | Protonation of the carboxylic acid, enhancing its electrophilicity. organic-chemistry.org |
| Palladium on charcoal (Pd/C) | Hydrogenolysis | Oxidative addition of the C-O bond to the palladium surface. organic-chemistry.org |
| Copper(II)/TBHP | Cross-Dehydrogenative Coupling | Facilitates the formation of a benzylic radical for coupling. organic-chemistry.org |
| Ferric(III) chloride | Ester Transformation | Lewis acid activation of the benzyl ester to form an acid chloride intermediate. rsc.org |
| Phenylphosphinic acid | Ugi Reaction | Activates the imine intermediate towards nucleophilic attack by the isocyanide. nih.gov |
Spectroscopic and Isotopic Labeling Studies for Mechanism Probing (e.g., Deuterium-Labeling Experiments)
Spectroscopic techniques and isotopic labeling are powerful tools for elucidating the mechanisms of reactions involving this compound.
Spectroscopic Studies:
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing the structures of starting materials, products, and stable intermediates. For instance, in the synthesis of esters from 2,3,4-Tri-O-benzyl-α-D-methylglucoside, ¹H and ¹³C NMR were used extensively to confirm the structures of the resulting esters. researchgate.net Changes in chemical shifts and coupling constants can provide evidence for bond formation and conformational changes throughout a reaction.
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can be used to detect and identify transient intermediates, such as the acylium ion proposed in acid-catalyzed esterification and hydrolysis reactions. rsc.org
Isotopic Labeling Studies:
Deuterium (B1214612) labeling is a particularly effective method for probing reaction mechanisms. The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of a non-deuterated substrate to that of its deuterated counterpart (kH/kD), can reveal whether a C-H bond is broken in the rate-determining step of a reaction. A significant primary KIE (typically > 2) is indicative of such a scenario.
For example, in the palladium-catalyzed direct esterification of benzylic C-H bonds, a KIE of 2.77 was observed, indicating that the cleavage of the benzylic C(sp³)–H bond is the rate-determining step. researchgate.net Similarly, in studies of the enzymatic oxidation of benzyl alcohol, deuterium labeling at the benzylic position was used to measure large KIEs, providing insight into the enzyme's mechanism. researchgate.net
In the context of this compound, deuterium could be incorporated at several key positions to probe different mechanistic possibilities:
At the formyl position ([D1]-aldehyde): This would be useful for studying reactions involving the aldehyde group, such as the Ugi reaction or reductions. A KIE would be expected if the C-H bond of the aldehyde is broken in the rate-determining step. nih.gov
At the benzylic position of the ester ([D2]-benzyl ester): This would be informative for reactions involving the cleavage of the benzyl ester, such as hydrogenolysis or the ferric chloride-catalyzed transformation. A KIE would indicate that the benzylic C-H bond is involved in the rate-limiting step. nih.gov
Isotopic labeling with ¹⁸O in the carbonyl group of the ester or the carboxylic acid can be used to trace the fate of the oxygen atoms during esterification and hydrolysis, helping to distinguish between different acyl-oxygen or alkyl-oxygen cleavage pathways. rsc.org
Kinetic and Thermodynamic Aspects of Transformations
The kinetic and thermodynamic parameters of reactions involving this compound govern the rate and feasibility of these transformations.
Kinetics:
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For acid-catalyzed esterification, the reaction is often found to be first order in both the carboxylic acid and the alcohol, and also dependent on the concentration of the acid catalyst. The activation energy (Ea) for the protonation step in acid-catalyzed esterification has been calculated by DFT to be in the range of 4-10 kcal/mol, which is consistent with this being the rate-controlling step. rsc.org
In metal-catalyzed reactions, the kinetics can be more complex, often depending on the concentration of the catalyst, the substrates, and any additives. As mentioned previously, kinetic isotope effect studies are a key component of kinetic analysis, providing insight into the rate-determining step. researchgate.netresearchgate.net
Thermodynamics:
The table below provides a conceptual overview of the types of kinetic and thermodynamic data that are relevant to the study of reactions involving this compound.
| Parameter | Significance | Method of Determination |
| Rate Constant (k) | Quantifies the speed of a reaction. | Monitoring reactant/product concentration over time. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). DFT calculations. rsc.org |
| Kinetic Isotope Effect (KIE) | Indicates if a specific C-H bond is broken in the rate-determining step. | Comparing reaction rates of isotopically labeled and unlabeled substrates. researchgate.netresearchgate.net |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Calorimetry, DFT calculations. |
| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | DFT calculations. |
| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS, DFT calculations. |
Free Radical Capture Experiments for Pathway Validation
In reactions that may proceed through a free radical mechanism, free radical capture experiments are essential for validating the proposed pathway. These experiments involve the use of a "radical trap," a molecule that can react readily with any free radicals generated in the reaction mixture to form a stable, detectable adduct.
Commonly used radical traps include:
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO): This stable nitroxyl (B88944) radical can efficiently trap carbon-centered radicals.
1,1-Diphenylethylene: This molecule can react with radicals to form a more stable, delocalized radical that can be detected.
Butylated hydroxytoluene (BHT): This phenolic antioxidant can act as a hydrogen donor to quench radical chains.
For reactions involving this compound, free radical capture experiments would be particularly relevant in transformations that are initiated by radical initiators or involve single-electron transfer (SET) processes. For example, in the copper(II)-catalyzed cross-dehydrogenative coupling of aldehydes with alkylbenzenes, a radical mechanism is often proposed. organic-chemistry.org The addition of a radical scavenger like TEMPO to the reaction mixture would be expected to inhibit the reaction or lead to the formation of a TEMPO-adduct of the intermediate radical, providing strong evidence for the involvement of free radicals.
The absence of inhibition by a radical trap does not definitively rule out a radical mechanism, as the lifetime of the radical intermediate may be too short to be effectively trapped. However, the positive identification of a trapped radical adduct is compelling evidence for a radical pathway.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
As Versatile Chiral Building Blocks and Synthons in Asymmetric Synthesis
While 3-formylbenzoic acid itself is not chiral, its derivatives, particularly the benzyl (B1604629) ester, can be utilized in asymmetric synthesis to create chiral molecules. The strategic placement of the formyl and benzyl ester groups allows for stereoselective transformations, leading to the formation of enantiomerically enriched products.
The benzyl ester group in these molecules can be particularly important. For instance, in the asymmetric synthesis of 3-substituted isoindolinones, the use of a benzyl ester of an α-amido sulfone derived from a 2-formyl benzoate (B1203000) was found to be more effective in terms of both yield and enantioselectivity compared to the corresponding methyl ester. acs.org This highlights the crucial role of the benzyl ester in influencing the stereochemical outcome of the reaction.
Furthermore, the concept of using chiral building blocks is a cornerstone of modern asymmetric synthesis. researchgate.netnih.govtcichemicals.com Compounds like 3-formylbenzoic acid benzyl ester can be incorporated into synthetic routes that employ chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. This approach is fundamental in medicinal chemistry, where the biological activity of a drug is often dependent on its specific three-dimensional structure.
Intermediates in Complex Molecule Synthesis
The reactivity of the aldehyde and the ester functionalities makes this compound a key intermediate in the synthesis of a variety of complex molecules, including several important heterocyclic scaffolds.
Construction of Bicyclic Azetidinone Derivatives via Multicomponent Reactions (e.g., Ugi Reaction)
Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in organic synthesis for the rapid assembly of complex molecules from simple starting materials. researchgate.netbeilstein-journals.org 3-Formylbenzoic acid has been employed in the Ugi four-center three-component reaction (Ugi 4-C-3CR) to synthesize bicyclic cis-β-lactam derivatives. sigmaaldrich.com In a similar vein, the benzyl ester analogue can be envisioned to participate in such reactions, where the benzyl ester group would be carried through the transformation to be present in the final product. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, and the bifunctional nature of 3-formylbenzoic acid and its esters makes them ideal candidates for generating molecular diversity.
Preparation of Porphyrin Scaffolds
3-Formylbenzoic acid has been utilized in the synthesis of porphyrin scaffolds capped with a steroidal superstructure. sigmaaldrich.com The formyl group of the acid participates in the construction of the porphyrin macrocycle. While the direct use of the benzyl ester in this specific context is not explicitly detailed in the provided information, its structural similarity suggests its potential as a synthon in the design and synthesis of functionalized porphyrins, where the benzyl group could offer advantages in terms of solubility or subsequent modifications.
Synthesis of Triazoloquinoxaline and Isoquinoline (B145761) Derivatives
The versatility of 3-formylbenzoic acid extends to the synthesis of fused heterocyclic systems. It has been used as a starting material for the synthesis of 3-[(4-amino-1,2-dihydro-1-oxo-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-6-yl)amino]methylbenzoic acid. sigmaaldrich.com This demonstrates its utility in building complex, nitrogen-containing ring systems.
In the realm of isoquinoline synthesis, while direct evidence for the use of this compound is not immediately available from the search results, related structures are central to the construction of these scaffolds. For example, isoquinoline-3-carboxylic acid derivatives are key intermediates in the synthesis of complex bioactive molecules. google.com The synthesis of isoquinolone derivatives can be achieved through methods like Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylenes. nih.gov The resulting isoquinolones can be further transformed into valuable isoquinoline derivatives. Given the structural relationship, this compound could serve as a precursor to functionalized isoquinolines through appropriate synthetic transformations.
Formation of Indoline (B122111) and Benzimidazole (B57391) Scaffolds
The synthesis of indoline and benzimidazole scaffolds, which are prevalent in many biologically active compounds, can also be approached using precursors related to this compound. nih.govorganic-chemistry.orgnih.gov For instance, the synthesis of the indole-indolone scaffold has been achieved through the [3+2] annulation of arynes with methyl indole-2-carboxylates. nih.gov
Benzimidazoles are another important class of heterocycles. nih.gov Their synthesis often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. organic-chemistry.orgnih.gov While a direct application of this compound is not explicitly mentioned, its aldehyde functionality makes it a suitable candidate for such condensation reactions, leading to the formation of benzimidazole derivatives bearing a benzyl carboxylate group.
Role in the Development of Specific Bioactive Compounds
The true value of a synthetic building block is ultimately demonstrated by its application in the creation of compounds with significant biological activity. While specific, named bioactive compounds directly incorporating the this compound moiety are not extensively detailed in the provided search results, its role as an intermediate in the synthesis of bioactive scaffolds is clear.
For example, the isoquinoline core, which can be accessed through routes potentially involving derivatives of 3-formylbenzoic acid, is a key structural element in many antitumor, anti-diabetic, anti-inflammatory, and cardiovascular drugs. nih.gov Similarly, benzimidazole derivatives have shown a wide range of pharmacological activities, and their synthesis can be facilitated by aldehyde-containing precursors. nih.gov
The ability to construct complex heterocyclic systems like bicyclic azetidinones, porphyrins, triazoloquinoxalines, and isoquinolines positions this compound as a valuable tool for medicinal chemists in the quest for new therapeutic agents.
Intermediates for Histone Deacetylase (HDAC) Inhibitors
While direct literature explicitly detailing the use of this compound in the synthesis of histone deacetylase (HDAC) inhibitors is not prevalent, the structural motifs present in this compound are highly relevant to the pharmacophores of known HDAC inhibitors. These inhibitors typically consist of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound can serve as a precursor to the cap or linker region of these inhibitors.
Research in the field has explored a variety of structurally diverse molecules as HDAC inhibitors, including those with quinoxaline (B1680401) and benzimidazole frameworks. sigmaaldrich.comjustia.com For instance, a series of novel HDAC inhibitors based on a 3-(benzazol-2-yl)quinoxaline scaffold were designed and synthesized, with some compounds exhibiting potent anti-proliferative activity. sigmaaldrich.com The synthesis of such complex heterocyclic systems often involves precursors with reactive functional groups like aldehydes, which can participate in condensation and cyclization reactions.
The benzyl ester functionality of this compound offers a stable protecting group for the carboxylic acid, which can be deprotected under specific conditions to reveal the acid or be converted to other functional groups. researchgate.net This allows for the sequential introduction of other pharmacophoric features. The formyl group can be a key handle for building the linker or part of the cap structure through reactions such as reductive amination or Wittig-type reactions. The design and synthesis of novel hydroxamic acid-based HDAC inhibitors with a benzyl-triazole core skeleton further illustrates the importance of benzyl moieties in this class of compounds. google.com
Table 1: Key Moieties in HDAC Inhibitors and the Potential Role of this compound
| Key Moiety in HDAC Inhibitors | Potential Contribution from this compound |
| Cap Group | The substituted benzene (B151609) ring can serve as a core for the cap group, influencing interactions with the enzyme surface. |
| Linker Region | The formyl group can be elaborated to form various linker structures connecting the cap to the zinc-binding group. |
| Zinc-Binding Group Precursor | While not a direct precursor, the carboxylic acid (after debenzylation) can be a synthetic handle to attach a zinc-binding moiety. |
Precursors for Factor Xa (FXa) Inhibitors
The synthesis of direct Factor Xa (FXa) inhibitors, a class of anticoagulant medications, often involves multi-step sequences where substituted benzoic acid derivatives are key intermediates. A United States patent details a process for producing a 5-(3-cyanophenyl)-3-formylbenzoic acid compound, which is described as a useful intermediate for clinically applicable selective FXa inhibitors. google.com
The patented synthesis starts with a 5-bromo-3-(hydroxymethyl)benzoic acid compound, which is oxidized to the corresponding 5-bromo-3-formylbenzoic acid. This intermediate then undergoes a Suzuki coupling reaction with 3-cyanophenylboronic acid to yield the desired 5-(3-cyanophenyl)-3-formylbenzoic acid derivative. This highlights the significance of the 3-formylbenzoic acid scaffold in constructing the biphenyl (B1667301) core structure present in many FXa inhibitors.
While the patent describes the synthesis of the free carboxylic acid, the use of its benzyl ester, this compound, would be a logical synthetic strategy. The benzyl ester would act as a protecting group for the carboxylic acid, preventing its interference in the coupling and other transformation steps, and could be readily removed in the final stages of the synthesis.
Table 2: Synthetic Utility of 3-Formylbenzoic Acid Derivatives in FXa Inhibitor Synthesis
| Intermediate | Synthetic Transformation | Relevance to this compound |
| 5-bromo-3-formylbenzoic acid | Suzuki coupling with 3-cyanophenylboronic acid | The 3-formylbenzoic acid core is central. The benzyl ester would serve as a protecting group. |
| 5-(3-cyanophenyl)-3-formylbenzoic acid | Further elaboration to the final FXa inhibitor | The formyl group is a key functional handle for subsequent reactions. |
Components in the Synthesis of Endothelin Antagonists
Endothelin antagonists are a class of drugs that block the action of endothelin, a potent vasoconstrictor, and are used in the treatment of conditions like pulmonary hypertension. The synthesis of these molecules often relies on the construction of complex heterocyclic frameworks.
Research has shown that isoindoline (B1297411) derivatives can act as selective endothelin-1 (B181129) (ETA-1) antagonists. researchgate.net A key starting material for the synthesis of certain isoindolin-1-ones is 2-formylbenzoic acid, a structural isomer of 3-formylbenzoic acid. researchgate.net In these syntheses, the formyl and carboxylic acid groups of 2-formylbenzoic acid react with amines and other components in multi-component reactions to form the isoindolinone core.
Given the reactivity of the formyl and carboxylic acid functionalities, it is plausible that 3-formylbenzoic acid and its esters, such as this compound, could be employed in the synthesis of novel heterocyclic systems with potential endothelin antagonist activity. The benzyl ester would again serve as a protecting group, allowing for selective reactions at the formyl position before deprotection and subsequent manipulation of the carboxylic acid. The development of dual angiotensin II and endothelin A receptor antagonists has also been an area of interest, often involving complex biphenyl structures where substituted benzoic acids are key building blocks. chemspider.com
Precursors for Agrochemicals (e.g., Insecticides)
The application of benzyl esters in the formulation of agrochemicals, particularly insecticides, is an area of active research and development. A US patent discloses the use of benzyl ester compositions for controlling various pest populations. sigmaaldrich.com These compositions can include a range of carboxy ester compounds, including those derived from aromatic acids.
While the patent does not specifically name this compound, it provides a broad framework for the use of benzyl esters as active ingredients or as part of pesticidal formulations. The rationale for their use often lies in their ability to act as toxicants or to enhance the efficacy of other active compounds.
The structural features of this compound, including the aromatic ring and the ester linkage, are common in various classes of insecticides. The formyl group offers a reactive site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced insecticidal activity or improved physical properties for formulation.
Fragment-Based Approaches in Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent and selective drug candidate.
This compound, with a molecular weight of 240.25 g/mol , fits within the general profile of a fragment molecule. Its constituent parts—the benzaldehyde (B42025) moiety, the benzoic acid ester, and the benzyl group—are all common motifs in known drugs and bioactive molecules. The presence of both hydrogen bond acceptors (the carbonyl oxygens) and a reactive handle (the aldehyde) makes it an attractive candidate for fragment screening libraries.
The aldehyde group, in particular, can be used to form covalent bonds with specific amino acid residues in a protein target, a strategy known as covalent fragment-based screening. Alternatively, it can serve as a vector for fragment growing, where subsequent chemical modifications are made at this position to improve binding affinity and selectivity. The relatively simple and rigid structure of the core phenyl ring provides a well-defined scaffold for structure-activity relationship (SAR) studies.
Applications in Materials Science
Monomeric Units in Advanced Polymer Synthesis
As a monomer, 3-Formylbenzoic acid benzyl (B1604629) ester offers chemists a versatile platform for constructing advanced polymers. The formyl group can participate in various polymerization reactions or serve as a post-polymerization modification site, while the benzyl ester group influences the physical properties and stability of the resulting polymer.
The pursuit of a circular economy has driven significant research into polymers that can be easily depolymerized back to their constituent monomers for recycling. Poly(benzyl ether)s are a promising class of materials in this regard, designed for selective and programmed disassembly. researchgate.net These polymers can be engineered with end-caps that, when cleaved by a specific trigger (such as a chemical reagent or light), initiate a head-to-tail depolymerization cascade. researchgate.net
While not a direct component of the primary backbone, a monomer derived from 3-Formylbenzoic acid benzyl ester could be integrated into such systems. For instance, the formyl group can be chemically reduced to a hydroxymethyl group (-CH₂OH). This resulting benzyl alcohol derivative could then be incorporated into the poly(benzyl ether) backbone through ether linkages. The benzyl benzoate (B1203000) moiety would exist as a pendant group, influencing the polymer's solubility, thermal properties, and mechanical behavior. The ability to recover the functionalized monomer after depolymerization makes this approach highly attractive for sustainable, high-value plastics. researchgate.netresearchgate.net The depolymerization process can be designed to be highly efficient, allowing for the recovery and reuse of valuable monomers, which aligns with the principles of chemical recycling. premc.org
Anion exchange membranes (AEMs) are critical components in electrochemical technologies like fuel cells and water electrolyzers. High-performance AEMs require a combination of high ionic conductivity, excellent chemical stability (especially in alkaline conditions), and robust mechanical properties. researchgate.net Polymer backbones containing benzyl groups are frequently used for AEMs because the aromatic ring provides a site for introducing positively charged ionic groups responsible for anion transport. mdpi.com
Table 1: Performance Metrics for High-Performance Anion Exchange Membranes This interactive table summarizes typical performance targets for AEMs, providing context for the desired properties of materials derived from this compound.
| Property | Target Value | Significance |
| Ionic Conductivity | > 100 mS/cm at 80°C | Enables high power density in electrochemical devices. researchgate.net |
| Tensile Strength | > 40 MPa | Ensures mechanical durability and resistance to tearing. researchgate.net |
| Alkaline Stability | < 20% conductivity loss after >1000 h in 1 M NaOH at 80°C | Critical for long-term operation in alkaline fuel cells. researchgate.net |
| Water Uptake/Swelling Ratio | < 15% | Maintains dimensional stability and prevents mechanical failure. researchgate.net |
Functional polymer films are used in a vast array of applications, from protective coatings to advanced optical layers. vanderbilt.edu Polymeric benzoates are of particular interest for applications requiring ultraviolet (UV) protection, such as sunscreen formulations and UV-blocking films, due to the inherent ability of the benzoate moiety to absorb UV radiation. google.com
Incorporating this compound into a polymer chain creates a material well-suited for functional coatings. The benzyl benzoate component contributes to the polymer's UV-shielding properties. google.com Furthermore, the formyl group acts as a powerful tool for enhancing the coating's performance. It can be utilized in post-application cross-linking reactions, for instance, through photochemical processes, which can firmly anchor the polymer coating to a substrate and improve its durability and solvent resistance. researchgate.net This dual functionality—providing a desired property (UV absorption) and a reactive site for improving material integrity—makes it a highly useful monomer for advanced coatings. Such coatings could be applied to various substrates, including biodegradable polymer films, to enhance their functionality without compromising their environmental benefits. nih.gov
Development of Functional Materials (e.g., Axially Chiral Materials)
The synthesis of chiral materials is a sophisticated area of materials science, as chirality can induce unique optical, electronic, and catalytic properties. Axially chiral materials, which possess chirality due to restricted rotation around a single bond (atropisomerism), are particularly notable.
This compound, while not chiral itself, is a valuable starting block for constructing axially chiral molecules and polymers. The formyl and benzyl ester groups serve as reactive handles for building larger, sterically hindered systems. A potential synthetic route could involve the coupling of two molecules derived from this ester. For example, a reaction at the formyl group could create a bulky substituent. If two such modified rings are then linked together (e.g., through a biaryl coupling reaction), the steric hindrance imposed by the bulky groups could prevent free rotation around the newly formed single bond, thus inducing axial chirality. The synthesis of chiral polymers using benzyl ester-containing monomers has been demonstrated, paving the way for such strategies. nih.gov The precise control over the stereochemistry during polymerization can lead to highly ordered, isotactic polymers with specific chiral properties.
Studies on Polymer Degradation Mechanisms Utilizing Formylbenzoate Model Systems
Understanding how polymers degrade is essential for predicting their lifespan, ensuring their stability, and designing them for controlled degradation. The degradation of complex polymers like polyesters involves the cleavage of ester bonds, a process influenced by numerous factors including the polymer's structure, crystallinity, and the surrounding environment (pH, temperature). nih.govnih.gov Studying these mechanisms directly on the polymer can be challenging due to the multitude of simultaneous reactions. researchgate.netnorthwestern.edu
Here, this compound serves as an ideal small-molecule model system. It contains a benzyl ester linkage that mimics the ester bonds found in many polyesters. Researchers can study the hydrolysis of this single ester bond under precisely controlled conditions to gain fundamental insights into the degradation process. nih.gov This approach allows for the isolation and study of specific variables. For example, by synthesizing derivatives of the model compound with different electronic groups on the aromatic ring, one can quantify how a monomer's electronic properties affect the stability of the ester linkage. The formyl group provides a convenient spectroscopic handle for monitoring the reaction kinetics via techniques like NMR or IR spectroscopy. Such model studies provide invaluable data for developing accurate computer models of polymer degradation and for designing future polymers with tailored stability and degradation profiles. researchgate.net
Table 2: Factors Influencing Polymer Degradation Studied with Model Systems This table outlines key factors in polymer degradation and how a model compound like this compound can be used to investigate them.
| Factor | Influence on Degradation | How a Model System Helps Isolate the Effect |
| Chemical Structure | The type of chemical bond (e.g., ester, amide, anhydride) determines susceptibility to hydrolysis. nih.gov | Allows for direct kinetic measurement of the cleavage of a specific bond type (benzyl ester) without polymer chain complexities. |
| Hydrophilicity/Hydrophobicity | More hydrophilic polymers allow greater water penetration, often accelerating degradation. nih.gov | The solubility and partitioning of the model compound can be measured to understand water accessibility to the reactive site. |
| pH of Environment | Degradation can be catalyzed by acids or bases. | The hydrolysis rate of the model ester can be precisely measured across a wide pH range to determine kinetic rate laws. nih.gov |
| Temperature | Higher temperatures increase the rate of chemical reactions, including bond cleavage. | The activation energy for the ester hydrolysis reaction can be determined by studying the rate at different temperatures. |
| Electronic Effects | Electron-withdrawing or -donating groups near the ester linkage can alter its stability. | Derivatives of the model compound can be synthesized to systematically study how substituent groups affect the hydrolysis rate. |
Emerging Research Directions and Future Prospects
Development of More Sustainable and Green Synthetic Routes
The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on developing environmentally benign synthetic methods. For a compound like 3-Formylbenzoic acid benzyl (B1604629) ester, this translates to moving away from traditional methods that may rely on harsh reagents or produce significant waste.
Future research will likely focus on atom-economical approaches that maximize the incorporation of starting materials into the final product. One such strategy is the direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H acyloxylation allows for the direct benzylation of carboxylic acids with toluene (B28343), offering a more atom-economic route. organic-chemistry.org Similarly, methods for the direct esterification of alkylarenes with carboxylic acids, catalyzed by palladium nanoparticles and requiring no oxidants, represent a step-efficient and environmentally conscious approach to forming the benzyl ester moiety. acs.org
The formyl group introduction is also a target for green innovation. Traditional formylation reactions like the Vilsmeier-Haack or Duff reactions often require harsh conditions. ias.ac.in Modern methods aim to use greener formylating agents and catalysts. For example, using formic acid as a C1 source in palladium-catalyzed reductive carbonylation is an environmentally friendly way to synthesize aromatic aldehydes. acs.org Solvent-free and catalyst-free N-formylation techniques have also been developed, which could be adapted for C-formylation, further reducing the environmental impact. tandfonline.com The use of carbon dioxide as a C1 source for formylation is another key area of green chemistry research. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Emerging Green Alternative | Key Advantages of Green Route |
|---|---|---|---|
| Esterification | Fischer-Speier esterification (acid catalyst, excess alcohol) | Enzyme-catalyzed esterification researchgate.netresearchgate.net | Mild conditions, high selectivity, biodegradable catalyst. |
| Esterification | Use of benzyl halides | Direct C-H acyloxylation with toluene organic-chemistry.org | High atom economy, avoids hazardous alkylating agents. |
| Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | Palladium-catalyzed carbonylation with HCOOH acs.org | Milder conditions, convenient C1 source. |
| Formylation | Gattermann-Koch reaction (CO, HCl, AlCl₃/CuCl) | Metal-free C-H formylation using DMSO ias.ac.in | Avoids toxic metal catalysts and high pressures. |
Integration of Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis, which combines the best of chemical and enzymatic catalysis, offers a powerful strategy for producing complex molecules with high selectivity and under mild conditions. For 3-Formylbenzoic acid benzyl ester, enzymes could play a crucial role in its stereoselective synthesis or modification.
Lipases are particularly well-suited for the esterification step. Enzymes like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) have demonstrated high efficiency in catalyzing the synthesis of benzyl esters from various carboxylic acids and benzyl alcohol. researchgate.net These enzymatic reactions can often be performed in organic solvents or even solvent-free systems, significantly improving their green credentials. begellhouse.com Research has shown that lipase-catalyzed synthesis of benzyl esters can achieve very high yields, sometimes up to 97.7%. researchgate.net Furthermore, the development of engineered enzymes could allow for even greater substrate scope and efficiency. For example, engineered benzoate-coenzyme A ligase has been used to create unnatural polyketide products, showcasing the potential for enzymes to handle modified benzoic acid derivatives. nih.gov
The aldehyde group also presents opportunities for enzymatic transformation. Oxidoreductases could be employed for the selective reduction of the formyl group to a hydroxymethyl group, or its oxidation to a carboxylic acid, if desired. The use of engineered E. coli strains designed to reduce the native conversion of aldehydes to alcohols could be a platform for accumulating aldehyde-containing products like this compound. mit.edukunjapurlab.org
Table 2: Potential Enzymes for the Synthesis of this compound
| Enzyme Class | Potential Application | Example | Reference |
|---|---|---|---|
| Lipase | Formation of the benzyl ester bond | Candida antarctica lipase B (Novozym 435) | researchgate.net |
| Lipase | Selective hydrolysis of ester groups | Pseudomonas cepacia lipase | nih.gov |
| Carboxylic Acid Reductase | Formation of the aldehyde from a carboxylic acid | Recombinant CAR from Nocardia iowensis | mit.edu |
| Oxidoreductase | Selective oxidation/reduction of the aldehyde | Alcohol dehydrogenases | mit.edu |
Advances in Organocatalysis and Metal-Free Catalysis for Formylbenzoate Transformations
The reliance on metal catalysts, particularly those based on precious or toxic metals, is a significant concern in chemical synthesis. Organocatalysis and other metal-free catalytic systems have emerged as powerful alternatives, offering new reaction pathways and often improved functional group tolerance.
For the formylation step, metal-free methods are gaining traction. For example, the direct C-H formylation of certain arenes can be achieved using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the formyl source under metal-free conditions. ias.ac.in Another innovative approach uses trioxane (B8601419) as a formyl equivalent in a metal- and acid-free C-H formylation of nitrogen heterocycles, a strategy that could potentially be adapted for arenes. acs.org N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the formylation of amides using CO2, highlighting their potential in C-C bond-forming reactions. researchgate.netacs.org
Organocatalysts can also play a role in transformations of the aldehyde group. For instance, chiral phosphoric acid catalysts have been used to control the para-selective functionalization of arenes, demonstrating the potential for organocatalysts to direct reactions on the aromatic ring. bohrium.com The development of electroreductive methods, which use electricity to drive reactions, also offers a sustainable and metal-free way to achieve transformations like the formylation of ketones to α-hydroxyaldehydes. acs.org
Exploration of Novel Biological Activities and Pharmacological Applications
The bifunctional nature of this compound makes it an interesting candidate for biological and pharmacological studies. Aromatic aldehydes and benzyl esters are found in numerous biologically active compounds.
The aldehyde group is a key feature in many compounds with demonstrated biological activity. For example, various 3-formylchromone derivatives have been shown to possess tumor cell-specific cytotoxicity and urease inhibitory activity. nih.gov The aldehyde can act as a reactive handle for forming covalent bonds with biological macromolecules, a strategy used in the design of certain enzyme inhibitors.
The benzyl ester moiety is often used in prodrug design to improve the pharmacokinetic properties of a parent drug. nih.gov By masking a polar carboxylic acid group, a benzyl ester can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. In the body, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid. The synthesis of carnitine benzyl esters as potential prodrugs is one such example. researchgate.net Therefore, this compound could be investigated as a prodrug of 3-formylbenzoic acid, which itself has been used in the synthesis of biologically relevant molecules like bicyclic cis-2-azetidinone derivatives. fishersci.se
Interdisciplinary Research Bridging Synthetic Chemistry with Material Science and Biological Systems
The unique structure of this compound lends itself to interdisciplinary research, particularly at the interface of chemistry, material science, and biology.
In material science, aromatic aldehydes are used as cross-linkers to modify the properties of materials. For example, dialdehydes have been studied for their ability to cross-link self-assembled peptide hydrogels, thereby enhancing their mechanical stiffness. acs.org The single aldehyde group in this compound could be used to tether the molecule to a polymer backbone or other material surface, introducing the benzyl benzoate (B1203000) functionality. The benzyl group, in turn, could influence the material's properties, such as its hydrophobicity or its interaction with other molecules. The o-nitrobenzyl ester motif, a related structure, is a well-known photolabile group used to create light-responsive materials. researchgate.net While this compound does not have this specific photolability, its structure could be modified to incorporate such features, opening up possibilities in smart materials.
Bridging synthetic chemistry with biological systems could involve using this compound as a molecular probe. The aldehyde could be used to selectively react with specific biomolecules in a cellular context, while the benzyl ester part could be designed for cleavage by specific enzymes, allowing for controlled release or activation.
Q & A
Q. What experimental conditions optimize the synthesis of 3-formylbenzoic acid benzyl ester, and how does pH influence reaction efficiency?
- Methodological Answer : Synthesis efficiency is highly pH-dependent. Acidic conditions (pH 4–6) favor benzyl ester bond formation via quinone methide intermediates, as demonstrated in lignin-model dehydrogenation polymer (DHP) systems . At pH 4, esterification between carboxylic acids (e.g., glucuronic acid) and benzyl alcohol derivatives is maximized due to protonation of carboxyl groups, enhancing electrophilicity . However, at pH 6, competing reactions with carbohydrates (e.g., glucose) become significant, necessitating careful pH control during synthesis . Use buffered solutions and monitor pH dynamically with a calibrated pH meter. Characterize products via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (ester carbonyl at ~165–170 ppm) .
Q. Which analytical techniques are most reliable for confirming benzyl ester bond formation in 3-formylbenzoic acid derivatives?
- Methodological Answer : A multi-technique approach is recommended:
- FTIR Spectroscopy : Detect ester carbonyl stretches (~1700–1750 cm⁻¹) and absence of free carboxylic acid O-H stretches (~2500–3500 cm⁻¹) .
- Solid-State ¹³C NMR : Identify ester carbonyl signals (165–170 ppm) and benzyl carbons (70–80 ppm) .
- Ion Chromatography (IC) : Quantify released glucuronic acid after alkaline hydrolysis to confirm ester bond cleavage .
- Elemental Analysis : Measure nitrogen content to detect competing reactions with amino groups (e.g., proteins) at neutral pH .
Advanced Research Questions
Q. How do competing reaction pathways at varying pH levels impact the yield and purity of this compound?
- Methodological Answer : At neutral pH (6–7), quinone methide intermediates preferentially react with nucleophiles like amino groups (e.g., proteins) or carbohydrates, reducing ester yield . For example, DHP-glucuronic acid complexes synthesized at pH 6 contained 12% more glucose than those at pH 4, indicating carbohydrate incorporation competes with esterification . To mitigate this:
- Purify reactants : Remove competing nucleophiles (e.g., sugars, amines) before synthesis.
- Optimize reaction time : Shorter durations (1–2 hrs) minimize side reactions under suboptimal pH.
- Use protecting groups : Temporarily block reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) .
Q. What strategies stabilize this compound against hydrolysis or decomposition during storage and application?
- Methodological Answer : Stability studies in DHP systems show benzyl esters are labile under alkaline conditions but stable in acidic or dry environments . Recommendations:
- Storage : Use anhydrous solvents (e.g., dry DMSO) and store at –20°C under nitrogen.
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.
- Encapsulation : Embed in lignin-mimetic matrices to shield ester bonds from hydrolysis .
Key Methodological Considerations
- Contradiction Analysis : While pH 4 maximizes ester yield in DHP systems , glucose incorporation at pH 6 suggests substrate-specific behavior. Validate with model reactions using 3-formylbenzoic acid and benzyl alcohol derivatives.
- Synthetic Alternatives : Explore Suzuki coupling (as in 3-phenylbenzoic acid synthesis ) for regioselective esterification under milder conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
